molecular formula C18H20N4O2 B185506 1,4-Piperazinedicarboxanilide CAS No. 6511-89-3

1,4-Piperazinedicarboxanilide

Cat. No.: B185506
CAS No.: 6511-89-3
M. Wt: 324.4 g/mol
InChI Key: ONUDVYZRNCZADU-UHFFFAOYSA-N
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Description

1,4-Piperazinedicarboxanilide (CAS 6511-89-3), also known as N1,N4-diphenylpiperazine-1,4-dicarboxamide, is a piperazine derivative with the molecular formula C₁₈H₂₀N₄O₂ and a molecular weight of 324.377 g/mol . This compound features two phenyl groups attached to the piperazine ring via carboxamide linkages, rendering it structurally distinct from simpler piperazine derivatives. Its aliases, such as "piperazine-1,4-dicarboxylic acid dianilide," reflect variations in nomenclature across databases and literature .

Properties

CAS No.

6511-89-3

Molecular Formula

C18H20N4O2

Molecular Weight

324.4 g/mol

IUPAC Name

1-N,4-N-diphenylpiperazine-1,4-dicarboxamide

InChI

InChI=1S/C18H20N4O2/c23-17(19-15-7-3-1-4-8-15)21-11-13-22(14-12-21)18(24)20-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,19,23)(H,20,24)

InChI Key

ONUDVYZRNCZADU-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(=O)NC2=CC=CC=C2)C(=O)NC3=CC=CC=C3

Canonical SMILES

C1CN(CCN1C(=O)NC2=CC=CC=C2)C(=O)NC3=CC=CC=C3

solubility

3.1 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

(a) 1-((2,3-Dihydro-1,4-benzodioxin-2-yl)carbonyl)piperazine

This compound (C₁₃H₁₆N₂O₃, MW 248.28 g/mol) shares a piperazine backbone but incorporates a benzodioxane ring system instead of carboxamide-linked phenyl groups . Key differences include:

  • Hydrogen-bonding capacity: Only 1 hydrogen bond donor versus 2 in 1,4-piperazinedicarboxanilide.
  • Polarity : Higher topological polar surface area (50.8 Ų vs. ~75 Ų for this compound), suggesting divergent solubility and membrane permeability .
  • Synthetic utility : The benzodioxane moiety may enhance stability in acidic environments compared to the carboxamide groups in this compound.

(b) Piperazine-1,4-diamine Derivatives

Compounds like Piperazine-1,4-diamine hydrochloride (CAS 45628-31-7) and 4-Methylpiperazin-1-amine dihydrochloride (CAS 40675-60-3) exhibit structural simplicity, lacking aromatic or carboxamide substituents . Their similarity scores (0.85–0.95) to this compound suggest partial overlap in pharmacophoric features but reduced complexity in functional groups .

(a) Antimicrobial Quinolone Derivatives

describes the synthesis of fluoroquinolone derivatives incorporating piperazine-carboxamide motifs, such as 1-cyclopropyl-6-fluoro-4-oxo-7-(4-[4-(substituted benzoyl)piperazino]carbopiperazino)-1,4-dihydro-3-quinolinecarboxylic acids . Unlike this compound, these compounds feature a bicyclic quinoline core and are tailored for antibacterial activity. The carboxamide group in these derivatives serves as a linker for attaching aryl substituents, a strategy less common in this compound’s applications .

(b) Substituent-Driven Activity

  • Electron-withdrawing groups : Derivatives with benzenesulfonyl or aroyl substituents (as in ) exhibit enhanced antibacterial potency compared to this compound, which lacks such groups .
  • Aromatic bulk : The diphenyl configuration in this compound may sterically hinder interactions with flat binding pockets (e.g., DNA gyrase), unlike smaller substituents in piperazine-diamine analogues .

Data Table: Key Comparative Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Similarity Score*
This compound 6511-89-3 C₁₈H₂₀N₄O₂ 324.377 Bifunctional carboxamide, diphenyl Reference
Piperazine-1,4-diamine hydrochloride 45628-31-7 C₄H₁₂Cl₂N₄ 183.07 Free amino groups, no aromatic rings 0.85
4-Methylpiperazin-1-amine dihydrochloride 40675-60-3 C₅H₁₄Cl₂N₄ 213.10 Methyl substituent, charged amine 0.95
1-((2,3-Dihydro-1,4-benzodioxin-2-yl)carbonyl)piperazine - C₁₃H₁₆N₂O₃ 248.28 Benzodioxane ring, single carbonyl N/A

*Similarity scores are based on Tanimoto coefficients or analogous metrics from structural databases .

Research Findings and Implications

  • Synthetic Flexibility: this compound’s carboxamide groups enable facile derivatization, as seen in ’s quinolone synthesis . However, its bulkier structure may limit bioavailability compared to simpler piperazine-diamine salts .

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